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Compound of Interest

Compound Name: 3-Phenylethynyl-pyridine

Cat. No.: B084325

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-phenylethynyl-pyridine, a molecule of interest in medicinal chemistry and
materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for 3-phenylethynyl-pyridine is C13H9N, with a molecular weight of
179.22 g/mol . Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 13C NMR data for 3-phenylethynyl-pyridine are presented below.

Table 1: *H NMR Spectroscopic Data of 3-Phenylethynyl-pyridine in CDCls
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
8.79 bd 15 1H Pyridine-H2
8.57 dd J1=4.9,J2=1.6 1H Pyridine-H6
7.83 dt J1=78,J2=1.8 1H Pyridine-H4
7.61-7.54 m 2H Phenyl-H
7.43-7.36 m 3H Phenyl-H
J1=7.9,J2=4.9,
7.31 ddd 1H Pyridine-H5
J3=0.8

Source: The Royal Society of Chemistry[1]

Table 2: 13C NMR Spectroscopic Data of 3-Phenylethynyl-pyridine in CDCIs

Chemical Shift (8) ppm Assighment
152.4 Pyridine-C2
148.7 Pyridine-C6
138.6 Pyridine-C4
131.8 Phenyl-C
128.9 Phenyl-C
128.6 Phenyl-C
123.2 Pyridine-C5
122.7 Phenyl-C (ipso)
120.6 Pyridine-C3
92.8 Alkyne-C
86.1 Alkyne-C
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Source: The Royal Society of Chemistry[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for 3-phenylethynyl-pyridine are summarized below.

Table 3: Infrared (IR) Spectroscopic Data of 3-Phenylethynyl-pyridine

Wavenumber (cm~—?) Description

3053 C-H stretch (aromatic)

9018 C-H stretch (aliphatic - likely trace impurity or
solvent)

2222 C=C stretch (alkyne)

1580 C=C stretch (aromatic ring)

1460 C=C stretch (aromatic ring)

Source: The Royal Society of Chemistry[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass
measurement.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 3-Phenylethynyl-pyridine

lon Calculated mi/z Found m/z

[M+H]* 180.0808 180.0806

Source: The Royal Society of Chemistry[1]

Experimental Protocols
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The spectroscopic data presented above were acquired using standard laboratory techniques
and instrumentation.

NMR Spectroscopy

NMR spectra were recorded on a Bruker DRX-600 or a 400.13 MHz spectrometer.[1][2]
Samples were dissolved in deuterated chloroform (CDCIs). Chemical shifts are reported in
parts per million (ppm) relative to the residual solvent peak (6 = 7.26 ppm for *H NMR and & =
77.16 ppm for 3C NMR).[2]

Infrared Spectroscopy

Infrared spectra were recorded on a Perkin EImer Spectrum One FT-IR spectrometer or a
similar instrument.[1][2] Samples were typically prepared as KBr pellets.[1]

Mass Spectrometry

High-resolution mass spectra were recorded on an Agilent 6210 Series ESI-TOF (time of flight)
mass spectrometer.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-phenylethynyl-pyridine.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenylethynyl-pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084325#spectroscopic-data-nmr-ir-ms-of-3-
phenylethynyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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